Clarithromycin Impurity L

Beschreibung

Chemical Identity and Nomenclature

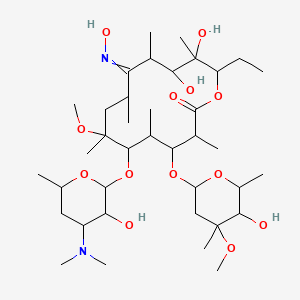

Clarithromycin Impurity L possesses a well-defined chemical identity characterized by specific molecular parameters and nomenclature systems. The compound is officially registered under Chemical Abstracts Service number 127253-05-8, providing a unique identifier for regulatory and analytical purposes. The primary chemical name, 6-O-methylerythromycin A (Z)-9-oxime, reflects the structural modifications present in this impurity compared to the parent clarithromycin molecule. Alternative nomenclature includes Clarithromycin A (Z)-9-oxime and the more systematic International Union of Pure and Applied Chemistry designation: (3R,4S,5S,6R,7R,9R,11S,12R,13S,14R,Z)-6-(((2S,3R,4S,6R)-4-(Dimethylamino)-3-hydroxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)-14-ethyl-12,13-dihydroxy-4-(((2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyltetrahydro-2H-pyran-2-yl)oxy)-10-(hydroxyimino)-7-methoxy-3,5,7,9,11,13-hexamethyloxacyclotetradecan-2-one.

The molecular composition of Clarithromycin Impurity L is represented by the formula C38H70N2O13, indicating the presence of 38 carbon atoms, 70 hydrogen atoms, 2 nitrogen atoms, and 13 oxygen atoms. The calculated molecular weight stands at 762.97 daltons, which differs from the parent clarithromycin compound due to the oxime functional group formation. The structural modification involves the conversion of a ketone group to an oxime, specifically at the 9-position of the erythromycin backbone, resulting in the characteristic (Z)-configuration of the oxime group. This stereochemical specification is crucial for accurate identification and analytical method development.

Table 1: Chemical Properties of Clarithromycin Impurity L

Role in Pharmaceutical Quality Control

Eigenschaften

IUPAC Name |

6-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-12,13-dihydroxy-10-hydroxyimino-4-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-7-methoxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H70N2O13/c1-15-26-38(10,45)31(42)21(4)28(39-46)19(2)17-37(9,48-14)33(53-35-29(41)25(40(11)12)16-20(3)49-35)22(5)30(23(6)34(44)51-26)52-27-18-36(8,47-13)32(43)24(7)50-27/h19-27,29-33,35,41-43,45-46H,15-18H2,1-14H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWBJRTBANFUBOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(C(C(C(=NO)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)OC)C)C)O)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H70N2O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

763.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Clarithromycin Impurity L is typically formed during the synthesis of clarithromycin from erythromycin-A. The process involves treating erythromycin-A with hydroxylamine in the presence of acetic acid and isopropyl alcohol. This reaction leads to the formation of erythromycin-A oxime, which can further react to form various impurities, including Clarithromycin Impurity L .

Industrial Production Methods: In an industrial setting, the preparation of clarithromycin involves multiple steps, including protection and deprotection of functional groups, selective methylation, and purification processes. The formation of impurities like Clarithromycin Impurity L is monitored and controlled through optimized reaction conditions and purification techniques to ensure the high purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions: Clarithromycin Impurity L can undergo various chemical reactions, including:

Oxidation: Reaction with oxidizing agents can lead to the formation of oxidized derivatives.

Reduction: Reaction with reducing agents can convert it to reduced forms.

Substitution: Nucleophilic or electrophilic substitution reactions can modify its structure.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .

Wissenschaftliche Forschungsanwendungen

Analytical Reference Standard

Clarithromycin Impurity L serves as a reference standard for identifying and quantifying impurities in pharmaceutical formulations. The compound is characterized by its high purity and well-defined properties, making it essential for quality control in the production of clarithromycin and related products. This application is crucial for ensuring the safety and efficacy of medications containing clarithromycin .

Impurity Detection Methods

Recent advancements have introduced various methodologies for detecting impurities in clarithromycin formulations, with Clarithromycin Impurity L being integral to these processes. For instance, a patented method involves preparing a series of solutions to evaluate impurity levels using high-performance liquid chromatography (HPLC). This method allows for precise measurement of impurity concentrations relative to the main component, enhancing the overall quality assessment of clarithromycin products .

Clarithromycin Impurity L has been involved in pharmacokinetic studies that assess its behavior in biological systems. Research indicates that extended-release formulations of clarithromycin can lead to varying pharmacokinetic profiles when combined with other drugs, such as rifampicin. Understanding these interactions is vital for optimizing therapeutic regimens and minimizing adverse effects .

Case Study: Extended-Release Formulation

A study examined the pharmacokinetics of an extended-release formulation of clarithromycin at a daily dose of 15 mg/kg alongside rifampicin. The results showed that while the combination was effective against Mycobacterium ulcerans infections, the pharmacokinetic parameters indicated no significant alteration in drug absorption or metabolism between the two compounds . This highlights the importance of monitoring impurities like Clarithromycin Impurity L to ensure consistent drug performance.

Clinical Relevance

The clinical implications of clarithromycin and its impurities are significant, particularly concerning their antimicrobial activity against various pathogens. Clarithromycin demonstrates potent activity against both typical and atypical bacteria, which is enhanced by its active metabolites formed during metabolism . The presence of impurities can influence the overall efficacy and safety profile of the drug.

Quality Control and Regulatory Compliance

With increasing regulatory scrutiny on pharmaceutical quality, the role of Clarithromycin Impurity L in quality control processes cannot be overstated. Regulatory bodies require rigorous testing for impurities to ensure that pharmaceutical products meet safety standards. The ability to accurately quantify impurities using reference standards like Clarithromycin Impurity L is essential for compliance with these regulations.

Wirkmechanismus

Vergleich Mit ähnlichen Verbindungen

Structural and Analytical Differences

The table below summarizes key impurities and their distinguishing features:

Notes:

Toxicity and Bioactivity

Biologische Aktivität

Clarithromycin Impurity L, also known as 6-O-Methylerythromycin A (Z)-9-oxime, is a significant impurity of the macrolide antibiotic clarithromycin. This compound has garnered attention not only for its role in pharmaceutical formulations but also for its biological activities, which may extend beyond typical antibiotic effects. This article explores the biological activity of Clarithromycin Impurity L, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Overview of Clarithromycin and Its Impurities

Clarithromycin is a semi-synthetic macrolide antibiotic derived from erythromycin. It exhibits broad-spectrum antibacterial activity against various Gram-positive and Gram-negative bacteria, including Mycobacteria and Mycoplasma. The compound operates primarily by inhibiting bacterial protein synthesis through binding to the 50S ribosomal subunit, thus preventing peptide bond formation and translocation during protein synthesis .

Clarithromycin Impurity L is characterized as a highly purified reference standard used to identify and quantify impurities in pharmaceutical products. Its structural modification from clarithromycin may influence its biological properties and interactions within biological systems .

Antibacterial Activity

Clarithromycin Impurity L retains some antibacterial properties similar to clarithromycin. It acts as a bacteriostatic agent against a range of pathogens by inhibiting protein synthesis. The mechanism involves reversible binding to the 23S rRNA of the 50S ribosomal subunit, which blocks the translocation of aminoacyl-tRNA .

Anticancer Properties

Recent studies have indicated that Clarithromycin Impurity L may possess anticancer activities. Research suggests that it can inhibit autophagy in cancer cells, which is a critical survival mechanism for many tumors. By disrupting autophagic processes, this impurity may enhance the efficacy of conventional chemotherapeutic agents .

- Case Studies :

- Myeloma Cells : Clarithromycin has been shown to inhibit lysosomal function after fusion with autophagosomes in myeloma cells, suggesting potential use as an adjuvant therapy in combination with other treatments like proteasome inhibitors .

- Lymphoma Cells : Direct anti-tumor activity has been observed in lymphoma cell lines, where Clarithromycin was found to induce apoptosis effectively .

Pharmacokinetics

The pharmacokinetic profile of Clarithromycin Impurity L is essential for understanding its biological activity. Clarithromycin itself demonstrates increased oral bioavailability (52-55%) and extensive tissue distribution, particularly in lung tissues, which is advantageous for treating respiratory infections .

| Pharmacokinetic Parameter | Clarithromycin | Clarithromycin Impurity L |

|---|---|---|

| Oral Bioavailability | 52-55% | Not specifically reported |

| Peak Plasma Concentration | 2.41-2.85 mg/L | Not specifically reported |

| Half-life | 3-4 hours | Not specifically reported |

| Tissue Affinity | High in lungs | Not specifically reported |

Toxicity and Adverse Effects

While clarithromycin is generally well-tolerated, its impurities can contribute to variability in safety profiles. Common adverse effects associated with clarithromycin include gastrointestinal disturbances, transient hearing loss at high doses, and potential liver toxicity . The specific toxicity profile of Clarithromycin Impurity L remains less documented but warrants further investigation given its structural similarities.

Q & A

Q. What analytical methods are recommended for identifying and quantifying Clarithromycin Impurity L in pharmaceutical formulations?

Methodological Answer: High-performance liquid chromatography (HPLC) with UV detection is the primary method for identifying and quantifying Clarithromycin Impurity L. The process involves:

- Column Selection : Use a reversed-phase C18 column with a mobile phase comprising acetonitrile and phosphate buffer (pH 6.0–7.0) .

- Detection Parameters : UV detection at 210 nm for optimal sensitivity .

- System Suitability : Ensure resolution between Impurity L and other process-related impurities (e.g., (Z)-isomer) with a retention time difference ≥2.0 minutes . For structural confirmation, LC-MS/MS is recommended to correlate observed molecular ions (e.g., m/z 763.0 for [M+H]⁺) with theoretical masses .

| Parameter | Specification | Source |

|---|---|---|

| Mobile Phase | Acetonitrile:Phosphate Buffer (40:60) | |

| Column Temperature | 30°C | |

| Flow Rate | 1.0 mL/min |

Q. What is the molecular structure of Clarithromycin Impurity L, and how are its chiral centers characterized?

Methodological Answer: Clarithromycin Impurity L (C₃₈H₇₀N₂O₁₃) contains a macrolide backbone with a (Z)-9-oxime functional group and eight rotatable bonds. Key structural features include:

- Chiral Centers : 14 stereogenic centers analyzed via ¹H/¹³C NMR and circular dichroism (CD) spectroscopy .

- Hydrogen Bonding : 5 donors and 15 acceptors, influencing solubility and chromatographic behavior .

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 763.0 g/mol | |

| Exact Mass | 762.4878 Da | |

| logP (Partition Coeff.) | ~3.16 |

Q. How is Clarithromycin Impurity L synthesized, and what parameters control isomer purity?

Methodological Answer: The synthesis involves:

- Oxime Formation : Reaction of 6-O-methylerythromycin A with hydroxylamine at pH 7–8 to favor the (Z)-isomer .

- Purification : Avoid crystallization steps; instead, use in-situ pH adjustments to suppress (Z)-isomer formation (<1.2%) . Critical parameters include:

- pH Control : Optimal range 7–8 to minimize degradation and epimerization .

- Temperature : Maintain ≤25°C to prevent thermal decomposition .

Advanced Research Questions

Q. How can researchers resolve discrepancies in impurity quantification data between HPLC and LC-MS/MS methods?

Methodological Answer: Discrepancies arise from differences in detector sensitivity (e.g., UV vs. MS). To address this:

- Cross-Validation : Compare results using a reference standard with certified purity (e.g., USP/EP standards) .

- Orthogonal Methods : Combine HPLC-UV for quantification and LC-MS/MS for structural confirmation .

- Response Factor Adjustment : Apply relative response factors (RRFs) from pharmacopeial guidelines to correct for detector variability .

Q. What degradation pathways lead to Clarithromycin Impurity L formation during API storage?

Methodological Answer: Impurity L forms via:

- Hydrolytic Degradation : Cleavage of the cladinose sugar under acidic conditions (pH <5) .

- Oxidative Pathways : Reaction with residual peroxides in excipients, forming oxime derivatives . Mitigation Strategies :

- Stability Studies : Conduct accelerated stability testing (40°C/75% RH) to model degradation kinetics .

- Packaging : Use moisture-resistant containers to limit hydrolysis .

Q. How do ICH guidelines influence impurity control strategies for Clarithromycin Impurity L?

Methodological Answer: ICH Q3A/B mandates:

- Identification Threshold : 0.10% for impurities in drug substances .

- Qualification : Toxicological assessment if Impurity L exceeds 0.15% in long-term stability studies . Documentation Requirements :

- Analytical Procedures : Validate methods per ICH Q2(R1) for specificity, accuracy, and precision .

- Batch Data : Report impurity profiles for at least 6 production batches to establish process consistency .

Q. What mechanistic insights explain the pH-dependent formation of Clarithromycin Impurity L during synthesis?

Methodological Answer: The (Z)-oxime isomer dominates at neutral pH (7–8) due to:

- Thermodynamic Stability : Lower energy conformation compared to the (E)-isomer .

- Nucleophilicity : Enhanced hydroxylamine reactivity toward the ketone group at pH 7–8 . Experimental Validation :

- Kinetic Studies : Monitor isomer ratios via time-resolved HPLC to confirm reaction equilibrium .

- DFT Calculations : Use density functional theory to model transition states and predict isomer distributions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.